Cas no 86252-74-6 ((2E,13Z)-Octadecadienyl Acetate)

(2E,13Z)-Octadecadienyl Acetate 化学的及び物理的性質
名前と識別子
-
- (2E,13Z)-octadeca-2,13-dien-1-yl acetate
- (2E,13Z)-2,13-Octadecadien-1-ol, acetate
- 2,13-Octadecadien-1-ol, acetate, (2E,13Z)-
- 5U11U2OV1 &
- &
- (2E,13Z)- Form
- Z,Z-2,13-Octadecadienyl acetate
- E,Z-2,13-Octadecadien-1-ol acetate
- (2E,13Z)-2,13-Octadecadienyl acetate #
- E2,Z13-18 Ac
- LMFA07010385
- [(2E,13Z)-octadeca-2,13-dienyl] acetate
- SCHEMBL1301724
- CHEBI:180343
- (Z,Z)-2,13-Octadecadienyl acetate
- (2E,13Z)-2,13-Octadecadien-1-yl acetate
- CS-0792323
- (2E,13Z)-Octadecadienyl Acetate
- 86252-74-6
- (2E,13Z)-OctadecadienylAcetate
- HY-W747105
- NS00067083
- (e,z)-2,13-octadecadienyl acetate
- DTXSID30893861
- 2E,13Z-Octadecadienyl acetate
- NWRSOYAGXTXEMK-NHRIVICHSA-N
-
- インチ: InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,17-18H,3-5,8-16,19H2,1-2H3/b7-6+,18-17+
- InChIKey: NWRSOYAGXTXEMK-QRNOYXLNSA-N
- ほほえんだ: CCCC\C=C\CCCCCCCCC\C=C\COC(C)=O
計算された属性
- せいみつぶんしりょう: 308.271530387Da
- どういたいしつりょう: 308.271530387Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 16
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 7.5
(2E,13Z)-Octadecadienyl Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | O235530-5mg |
(2E,13Z)-Octadecadienyl Acetate |
86252-74-6 | 5mg |
$75.00 | 2023-05-17 | ||
TRC | O235530-1g |
(2E,13Z)-Octadecadienyl Acetate |
86252-74-6 | 1g |
$ 9200.00 | 2023-09-06 | ||
TRC | O235530-25mg |
(2E,13Z)-Octadecadienyl Acetate |
86252-74-6 | 25mg |
$316.00 | 2023-05-17 | ||
TRC | O235530-50mg |
(2E,13Z)-Octadecadienyl Acetate |
86252-74-6 | 50mg |
$586.00 | 2023-05-17 | ||
TRC | O235530-10mg |
(2E,13Z)-Octadecadienyl Acetate |
86252-74-6 | 10mg |
$138.00 | 2023-05-17 |
(2E,13Z)-Octadecadienyl Acetate 関連文献
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
(2E,13Z)-Octadecadienyl Acetateに関する追加情報
Chemical Profile of (2E,13Z)-octadeca-2,13-dien-1-yl acetate (CAS No. 86252-74-6)
(2E,13Z)-octadeca-2,13-dien-1-yl acetate, identified by the Chemical Abstracts Service Number (CAS No.) 86252-74-6, is a specialized organic compound belonging to the class of fatty acid esters. This compound features a unique molecular structure characterized by a conjugated diene system, which is positioned between the 2nd and 13th carbon atoms of an octadecane backbone. The presence of double bonds at the (2E) and (13Z) positions introduces geometric isomerism, influencing its physicochemical properties and potential biological activities. As a result of its structural complexity, this ester has garnered interest in various scientific and industrial applications, particularly in the fields of biochemistry and pharmaceutical research.
The synthesis of (2E,13Z)-octadeca-2,13-dien-1-yl acetate typically involves advanced organic chemistry techniques, including stereoselective reactions to ensure the precise configuration of the double bonds. The acetyl group at the 1-position enhances the compound's reactivity, making it a valuable intermediate in synthetic pathways. Recent advancements in enzymatic catalysis have shown promise in optimizing the production of such conjugated diene esters with high enantiomeric purity, which is crucial for applications in drug development where stereochemistry plays a pivotal role.
One of the most compelling aspects of (2E,13Z)-octadeca-2,13-dien-1-yl acetate is its potential biological significance. The conjugated diene system is well-documented for its ability to interact with various biological targets due to its electronic properties. Studies have suggested that compounds with similar structures may exhibit properties such as anti-inflammatory effects or modulation of lipid metabolism. For instance, research on related polyunsaturated fatty acid esters has demonstrated their role in cellular signaling pathways associated with immune responses and cardiovascular health. While direct clinical trials with (2E,13Z)-octadeka-2,13-dien-1-yl acetate are still in nascent stages, preclinical data support its exploration as a lead compound for novel therapeutic agents.
The compound's physicochemical properties make it an attractive candidate for formulation development. Its moderate solubility in organic solvents and stability under controlled conditions facilitate its use in laboratory-scale experiments and pilot manufacturing processes. Furthermore, the presence of functional groups such as the ester linkage allows for further derivatization, enabling chemists to tailor its properties for specific applications. For example, modifications at the acetyl group could enhance bioavailability or target specific enzymatic pathways.
In industrial applications, (2E,13Z)-octadeka-2,13-dien-1-yl acetate may find utility as an additive in specialty oils or as a precursor for more complex molecules. Its structural features could also be leveraged in material science applications where conjugated dienes contribute to mechanical strength or optical properties. The growing emphasis on sustainable chemistry has prompted investigations into biotechnological routes for producing such compounds from renewable feedstocks, aligning with global efforts to reduce environmental impact.
Recent research highlights have expanded our understanding of how structural modifications influence biological activity. For example, comparative studies between (2E,13Z)-octadeka-2,13-dien-1-yl acetate and its geometric isomers have revealed nuanced differences in their interactions with biological receptors. These findings underscore the importance of precise stereochemical control in drug design and open new avenues for structure-based drug discovery. Computational modeling techniques have further enhanced our ability to predict and rationalize these interactions at an atomic level.
The compound's potential extends beyond pharmaceuticals into agrochemicals and nutraceuticals. Derivatives of conjugated dienes have been explored as intermediates for synthesizing bioactive molecules that can influence plant growth or human health outcomes. Additionally, its role as a signaling molecule analog has been hypothesized based on preliminary data suggesting that similar compounds can modulate intracellular communication pathways.
Future directions in studying (2E,13Z)-octadeka-2,13-dien-1-yl acetate include elucidating its mechanism of action through advanced spectroscopic methods and developing innovative synthetic strategies to improve yield and purity. Collaborative efforts between academia and industry are likely to accelerate progress by combining experimental expertise with computational insights. As regulatory frameworks evolve to support novel chemical entities entering clinical trials or commercial markets, this compound represents an exciting opportunity for researchers looking to develop next-generation therapeutics.
In conclusion,(2E,13Z)-octadeka-2,13-dien-l-acetate (CAS No. 862552-*74*-*6*) stands out as a structurally intriguing compound with multifaceted potential across scientific disciplines. Its unique combination of chemical features positions it as a valuable asset for both fundamental research and applied science endeavors aimed at addressing complex challenges in medicine, material science, and sustainable technology development.
86252-74-6 ((2E,13Z)-Octadecadienyl Acetate) 関連製品
- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 239469-76-2(tert-butyl (2S)-2-methyl-5-oxopyrrolidine-1-carboxylate)
- 1804493-54-6(5-Bromo-3-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-methanol)
- 859473-13-5(N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine)
- 2034285-61-3(1-(6-ethylpyrimidin-4-yl)azetidine-3-carbonitrile)
- 1805455-46-2(4-Chloro-2-fluoro-6-methylmandelic acid)
- 62290-44-2(Benzoic acid, 4-[(4-ethoxyphenyl)methoxy]-)
- 53088-69-0(Methyl 2-(m-tolyl)acetate)
- 2228592-25-2(tert-butyl N-5-(3-bromopropyl)-2-methylphenylcarbamate)
- 1220033-02-2(2-Fluoroethyl3-piperidinylether Hydrochloride)




